Anthra(2,1-b)furan, 2-nitro-
Description
Structural Framework: Anthracene-Furan Fused System with Nitro Substituent
The molecular architecture of Anthra(2,1-b)furan, 2-nitro- is built upon a polycyclic aromatic hydrocarbon backbone. It consists of an anthracene (B1667546) system fused with a furan (B31954) ring at the 2,1-b positions. ontosight.ai A key feature of this specific derivative is the presence of a nitro group (–NO₂) attached to the furan ring. ontosight.aiontosight.ai
The core structure, an anthrafuran, combines the planar, tricyclic aromatic system of anthracene with the five-membered heterocyclic furan ring. ontosight.aiijabbr.com The fusion of these two ring systems creates a larger, rigid planar molecule. The addition of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule. nih.govmdpi.com This can reduce the electron density of the aromatic system, making it more susceptible to reactions with nucleophiles. mdpi.com The specific isomer, Anthra(2,1-b)furan, distinguishes it from other possible fusion patterns, such as anthra[1,2-b]furan or anthra[2,3-b]furan. ontosight.ainih.gov
Academic Significance and Research Perspectives within Chemical Sciences
Heterocyclic compounds, particularly those containing fused aromatic rings like anthrafurans, are significant subjects of research in organic chemistry. researchgate.netderpharmachemica.com Their unique structures serve as scaffolds for developing new materials and molecules with specific properties. nih.govresearchgate.net
The academic interest in compounds like Anthra(2,1-b)furan, 2-nitro- stems from several perspectives:
Materials Science : The extensive conjugated π-system in the anthrafuran core, modified by the electron-withdrawing nitro group, can impart specific optical and electronic properties. ontosight.aiontosight.ai This makes such compounds potential candidates for research in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai
Synthetic Chemistry : The development of synthetic routes to complex heterocyclic systems like anthrafurans is a continuing focus of organic synthesis research. researchgate.netresearchgate.nettandfonline.com Efficient, one-pot, and regioselective methods for creating these structures are actively being explored. researchgate.nettandfonline.com
Medicinal Chemistry : The furan nucleus is a component of numerous biologically active compounds, and nitro-containing molecules also exhibit a wide spectrum of bioactivities. ijabbr.comnih.gov While this specific compound is not a therapeutic, related structures, such as nitroanthrafurans and other anthrafuran derivatives, have been investigated for their potential genotoxic or antitumor properties, making the general class of molecules relevant to pharmaceutical research. nih.govresearchgate.netsigmaaldrich.com For example, the genotoxic activities of 2-nitroanthra[2,1-b]furan were evaluated in bacterial tests. sigmaaldrich.com
Compound Data
The following table summarizes key identifiers for Anthra(2,1-b)furan, 2-nitro-.
| Identifier | Value |
| CAS Registry Number | 104662-19-3 |
| DTXSID | DTXSID40146638 |
| Synonym | R-7686 sigmaaldrich.com |
Data sourced from EPA CompTox Chemicals Dashboard and research articles. sigmaaldrich.comepa.gov
Detailed Research Findings
Research into anthrafuran derivatives has provided insights into their synthesis and properties. Studies have focused on creating these complex molecules through various chemical reactions. For instance, one-pot photocycloaddition reactions have been used to synthesize anthra[2,1-b]furan derivatives. researchgate.net Another approach involves the reaction of hydroxyanthraquinones with other reagents under solvent-free conditions to produce phosphanylidene anthra[2,1-b]furan derivatives, demonstrating regioselective synthesis methods. researchgate.nettandfonline.comtandfonline.com
In the context of nitro-substituted derivatives, research has evaluated the biological activity of related compounds. A study on the genotoxic activity of 2-nitroanthrafurans included the evaluation of 2-nitroanthra[2,1-b]furan (referred to as R-7686) in the Salmonella/histidine assay and the SOS chromotest, which is an assay for detecting SOS induction in E. coli. sigmaaldrich.com The presence and position of the nitro group are critical to the molecule's chemical reactivity and potential biological activity. ontosight.ai The nitro group is a strong electron-withdrawing feature that plays a crucial role in the mechanisms of action for many biologically active nitro compounds. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
104662-19-3 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-nitronaphtho[2,3-e][1]benzofuran |
InChI |
InChI=1S/C16H9NO3/c18-17(19)16-9-14-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15(14)20-16/h1-9H |
InChI Key |
LFXHAPJTOXTZHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(O4)[N+](=O)[O-] |
Other CAS No. |
104662-19-3 |
Synonyms |
2-Nitroanthra(2,1-b)furan |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Anthra 2,1 B Furan, 2 Nitro
Vibrational Spectroscopy
Raman Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. This technique provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous identification of the elemental composition. While a specific HRMS report for Anthra(2,1-b)furan, 2-nitro- was not found, the methodology is widely applied in the characterization of complex organic molecules, including various furan (B31954) and nitro derivatives. rsc.orgrsc.org The technique is capable of distinguishing between compounds with the same nominal mass but different chemical formulas.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to ionization and fragmentation of the molecule. nih.govlibretexts.org The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation. The NIST WebBook provides extensive mass spectral data for various organic compounds, including a similar compound, 2-nitrofuran (B122572). nist.gov For 2-nitrofuran, the mass spectrum shows characteristic fragments that help in its identification. nist.gov In a typical EI-MS of a nitroaromatic compound, one would expect to see the molecular ion peak (M⁺) and fragment ions corresponding to the loss of the nitro group (NO₂) and other characteristic cleavages of the fused ring system. nih.gov
| Technique | Description | Typical Information Obtained |
| HRMS | Provides highly accurate mass measurements. | Precise molecular formula. |
| EI-MS | Involves fragmentation of the molecule. | Molecular weight and structural fingerprint from fragmentation patterns. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula to confirm its composition. For a related compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (C₁₅H₁₂N₆), the calculated elemental composition was C 65.21%, H 4.38%, and N 30.42%, which would be verified against experimental results. mdpi.com This process is essential for validating the synthesis of new chemical entities. researchgate.net
| Element | Theoretical Percentage (%) for C₁₆H₉NO₃ |
| Carbon (C) | 73.56 |
| Hydrogen (H) | 3.47 |
| Nitrogen (N) | 5.36 |
| Oxygen (O) | 17.60 |
Note: The table above shows the theoretical elemental composition for Anthra(2,1-b)furan, 2-nitro- (C₁₆H₉NO₃), which would be confirmed by experimental elemental analysis.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction is an indispensable tool for determining the three-dimensional atomic arrangement of a crystalline solid. pdx.edu
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The positions of each atom within the unit cell. |
| Bond Lengths and Angles | The distances between atoms and the angles between bonds. |
Crystallographic Parameters and Space Group Determination
While a specific crystal structure for Anthra(2,1-b)furan, 2-nitro- has not been detailed in the reviewed literature, the synthesis of its isomer, 2-nitroanthra[2,1-b]furan, has been described. researchgate.net Typically, the crystallographic parameters and space group of a compound are determined through single-crystal X-ray diffraction. This technique provides precise measurements of the unit cell dimensions (a, b, c, α, β, γ) and the symmetry operations of the crystal, which define the space group.
For related nitroaromatic furan compounds, crystallographic data is available. For instance, the analysis of various nitro-substituted furan derivatives often reveals monoclinic or orthorhombic crystal systems. nih.gov The specific space group is determined by the systematic absences of reflections in the diffraction pattern and provides insight into the molecular symmetry and packing within the crystal lattice.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet representative, crystallographic parameters for a compound within this class.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z (molecules per unit cell) | 4 |
This table is a representation of typical crystallographic data for related compounds and is not the experimentally determined data for Anthra(2,1-b)furan, 2-nitro-.
Bond Lengths and Angles Analysis
The analysis of bond lengths and angles from a crystal structure provides fundamental information about the molecular geometry and bonding characteristics. For Anthra(2,1-b)furan, 2-nitro-, the geometry is dictated by the fused aromatic system and the substituent nitro group.
The anthracene (B1667546) core will exhibit C-C bond lengths characteristic of aromatic systems, typically in the range of 1.36 to 1.45 Å. The furan ring introduces some variation, with C-O bond lengths around 1.36 Å and C-C bonds within the furan ring being approximately 1.35 Å and 1.44 Å for the C=C and C-C bonds, respectively.
The nitro group (NO₂) attached at the 2-position of the furan ring will have N-O bond lengths of approximately 1.22 Å, and the C-N bond connecting it to the furan ring will be around 1.47 Å. The O-N-O bond angle is expected to be close to 125°. The planarity of the fused ring system will be a key feature, although slight deviations can occur due to crystal packing forces.
A representative table of expected bond lengths and angles is provided below.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-C (anthracene) | 1.36 - 1.45 | C-C-C (anthracene) | ~120 |
| C-O (furan) | ~1.36 | C-O-C (furan) | ~106 |
| C=C (furan) | ~1.35 | C-C-N (furan) | ~128 |
| C-N (nitro) | ~1.47 | O-N-O (nitro) | ~125 |
| N-O (nitro) | ~1.22 |
This table presents expected values based on known data for similar molecular structures and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption Maxima and Spectral Monitoring
UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a molecule. The spectrum of Anthra(2,1-b)furan, 2-nitro- is expected to be dominated by π → π* transitions associated with the extensive conjugated system of the anthrafuran moiety. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthrafuran.
Studies on related compounds, such as nitroanthrafurans, indicate that these molecules absorb significantly in the UV and visible regions. The absorption spectrum of a related compound, 1,2-naphthoquinone, shows weak π → π* bands at longer wavelengths (340 nm, 420 nm) and a strong π → π* band at a shorter wavelength (250 nm). researchgate.net The presence of aromatic structures is often indicated by absorbance around 260 nm. researchgate.net
The absorption maxima (λmax) for Anthra(2,1-b)furan, 2-nitro- would likely consist of multiple bands. A hypothetical UV-Vis absorption profile is presented in the table below, based on the characteristics of similar aromatic nitro compounds.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Ethanol | ~260 | ~350 | ~430 |
| Dichloromethane | ~265 | ~355 | ~435 |
This table provides a hypothetical representation of the UV-Vis absorption maxima for Anthra(2,1-b)furan, 2-nitro- based on the spectral properties of analogous compounds.
Spectral monitoring of reactions involving this compound, for instance, its synthesis or degradation, could be effectively carried out by observing the changes in the intensity of these characteristic absorption bands over time.
Chemical Reactivity and Reaction Mechanisms of Anthra 2,1 B Furan, 2 Nitro
Influence of Nitro Group and Fused Ring System on Reactivity
The reactivity of Anthra(2,1-b)furan, 2-nitro- is a direct consequence of the electronic properties of the nitro group and the inherent stability of the fused aromatic system.
The nitro (-NO2) group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This significantly modulates the electron density distribution across the entire molecule. The presence of the nitro group at the 2-position of the furan (B31954) moiety drastically reduces the electron density of the furan ring, which is otherwise an electron-rich heterocycle. ijabbr.com This deactivation makes the furan ring less susceptible to electrophilic attack compared to unsubstituted furan. ijabbr.com Conversely, this decrease in electron density enhances the electrophilicity of the aromatic system, making it more prone to nucleophilic attack. boyer-research.comlibretexts.org The electron-withdrawing nature of the nitro group can also increase the acidity of nearby C-H bonds, potentially facilitating certain base-mediated reactions. nih.gov
Table 1: Influence of Nitro Group on Reactivity
| Feature | Influence of Nitro Group | Consequence for Anthra(2,1-b)furan, 2-nitro- |
| Electron Density | Strong electron-withdrawing (-I, -M effects) | Decreases electron density on the furan and anthraquinone (B42736) rings. |
| Reactivity towards Electrophiles | Deactivates the aromatic system. | Reduced reactivity in electrophilic substitution reactions on the furan moiety. |
| Reactivity towards Nucleophiles | Activates the aromatic system for nucleophilic attack. | Enhanced susceptibility to nucleophilic substitution, particularly on the anthraquinone part. |
| Acidity | Increases the acidity of proximal C-H protons. | May facilitate deprotonation under basic conditions. |
Table 2: Aromatic Character and Stability
| System | Resonance Energy (kcal/mol) | Aromaticity | Key Characteristics |
| Benzene | 36 | High | Very stable, undergoes substitution rather than addition. wikipedia.org |
| Furan | 16-18 | Moderate | Less stable than benzene, more reactive. wikipedia.orgchemicalbook.com |
| Anthracene (B1667546) | 84 | High | Extended conjugation, but central ring is more reactive. |
| Anthra(2,1-b)furan Core | N/A (complex system) | Polycyclic Aromatic | Overall high stability due to extended conjugation, but with localized reactivity. |
Substitution Reactions
Substitution reactions are a major class of transformations for Anthra(2,1-b)furan, 2-nitro-. The nature of these reactions, whether electrophilic or nucleophilic, is highly dependent on the specific reaction conditions and the electronic landscape of the molecule.
The anthraquinone portion of the molecule, further deactivated by the nitro-furan substituent, is susceptible to nucleophilic substitution reactions (SNAr). libretexts.orgcolab.ws This reactivity is particularly pronounced if there are suitable leaving groups (such as halogens) on the anthraquinone rings. libretexts.org The presence of electron-withdrawing groups, like the nitro group, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. libretexts.orgresearchgate.net Nucleophiles can displace leaving groups, and in some cases even hydrogen atoms, on the anthraquinone nucleus, especially at positions that are activated by the carbonyl groups and the fused ring system. colab.ws
Table 3: Regioselectivity in Nucleophilic Aromatic Substitution
| Position of Leaving Group | Activating Groups | Stability of Intermediate | Likelihood of Reaction |
| Ortho/Para to an EWG | Nitro, Carbonyl | High (resonance stabilization) | High |
| Meta to an EWG | Nitro, Carbonyl | Low (no direct resonance stabilization) | Low |
EWG: Electron-Withdrawing Group
Addition Reactions
The fused aromatic system of Anthra(2,1-b)furan, 2-nitro- is generally resistant to addition reactions due to the thermodynamic stability associated with its aromaticity. mdpi.com However, the furan ring, having a lower resonance energy than benzene, can behave as a diene in Diels-Alder reactions, especially with highly reactive dienophiles. wikipedia.orgedurev.in The presence of the nitro group, being electron-withdrawing, would make the furan ring a more electron-poor diene, thus favoring reactions with electron-rich dienophiles.
Furthermore, the polycyclic aromatic hydrocarbon (PAH) character of the anthraquinone core suggests that under certain high-energy conditions, such as pyrolysis or specific catalytic processes, addition reactions leading to more complex structures could occur, potentially involving mechanisms like the Hydrogen Abstraction-Acetylene Addition (HACA) pathway. acs.org However, these are typically not standard laboratory transformations.
1,4-Addition Products in Furan Nitration
The formation of Anthra(2,1-b)furan, 2-nitro- typically involves the nitration of the parent anthrafuran. The nitration of aromatic heterocycles like furan generally proceeds through an electrophilic aromatic substitution mechanism rather than a 1,4-addition. masterorganicchemistry.com For simple furans, nitration using nitric acid in acetic anhydride (B1165640) is a standard method to produce 2-nitrofuran (B122572). rsc.org This reaction involves the attack of the nitronium ion (NO₂⁺) electrophile on the electron-rich furan ring, preferentially at the C2 position. masterorganicchemistry.com
While a direct 1,4-addition to the furan ring during nitration is not the conventional mechanism, the concept of 1,4-addition is central to the chemistry of conjugated dienes, which the furan ring can resemble. youtube.comyoutube.com In reactions with conjugated dienes, electrophilic addition (e.g., of HBr) can yield both 1,2- and 1,4-addition products, often under kinetic or thermodynamic control. youtube.com For the furan system, an addition-elimination pathway can be considered, where an initial addition of the electrophile is followed by the elimination of a proton to restore aromaticity, which is mechanistically distinct from a stable 1,4-addition product.
| Reaction Type | Reagents | Key Intermediate | Product Type |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | σ-complex (Wheland intermediate) | Electrophilic Substitution |
| 1,4-Addition (diene model) | Electrophile (e.g., HBr) | Allylic carbocation | Addition Product |
Photochemical Transformations
The extended π-system and the presence of the nitro group make Anthra(2,1-b)furan, 2-nitro- a candidate for various photochemical reactions.
The 2-nitrofuran moiety is known to undergo significant photochemical rearrangements. Upon irradiation, 2-nitrofuran is converted to 3-hydroxyiminofuran-2(3H)-one. rsc.orgmdpi.com This transformation is believed to proceed through a mechanism analogous to the photorearrangement of conjugated nitroalkenes. mdpi.com Studies on 2-methyl-5-nitrofuran (B1265391) show an identical rearrangement, indicating that this is a characteristic reaction of the 2-nitrofuran core. rsc.org Therefore, it is highly probable that Anthra(2,1-b)furan, 2-nitro- would undergo a similar photorearrangement, leading to a complex hydroxyimino-lactone derivative.
Furthermore, photolytic cyclization is a known method for synthesizing fused aromatic systems. For instance, the synthesis of anthra[2,1-b]furan derivatives can be achieved through photocycloaddition reactions. researchgate.net This suggests that under certain photochemical conditions, intramolecular cyclization or cleavage of the anthrafuran skeleton could be possible, although such reactions would compete with the rearrangement of the nitro group.
Visible-light photoredox catalysis is a powerful tool for forming new chemical bonds under mild conditions. d-nb.info These reactions rely on a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) with a substrate. d-nb.info Heteroarenes, including furans, can participate in these reactions. For example, the C-H arylation of furans with aryl diazonium salts can be catalyzed by eosin (B541160) Y under visible light via a photoredox process. beilstein-journals.orgnih.gov
Given its structure, Anthra(2,1-b)furan, 2-nitro- could participate in photoredox catalysis in several ways:
As a substrate: The furan ring could undergo C-H functionalization, such as arylation or alkylation, by reacting with radicals generated in a photoredox cycle. beilstein-journals.orgmdpi.com
As a photosensitizer: The extended aromatic system and nitro group could allow the molecule itself to absorb light and initiate electron transfer processes, similar to other organic dye photocatalysts. nih.gov
The general mechanism involves the photocatalyst reaching an excited state (PC*), which then oxidizes or reduces a substrate to generate a radical intermediate, propagating a chemical transformation. mdpi.com
| Transformation | Proposed Mechanism | Potential Product |
| Photorearrangement | Rearrangement of nitro group | Anthra-fused hydroxyiminofuranone |
| C-H Functionalization | Photoredox-generated radical attack | Arylated or alkylated anthrafuran |
Thermal Transformations
The thermal stability of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a significant consideration. Studies have shown that some nitro-PAHs can undergo thermal degradation, though this often requires very high temperatures (e.g., 1000 °C). acs.org
In a synthetic context, thermal reactions are employed to create the anthrafuran skeleton itself. For example, the thermal rearrangement of specific aryl propargyl ethers can produce benzo[b]furans. researchgate.net Similarly, thermal decomposition of diazonium salt precursors is a route to form anthrafuran-diones through intramolecular arylation. nih.gov These synthetic routes imply that the anthrafuran core possesses considerable thermal stability. The thermal behavior of Anthra(2,1-b)furan, 2-nitro- would likely involve a balance between the stability of the fused ring system and the reactivity of the nitro group, which can participate in decomposition or rearrangement at elevated temperatures. A potential thermal reaction is the acs.orgmsu.edu sigmatropic migration of the nitro group, a process observed in N-nitropyrazoles. researchgate.net
Rearrangement Reactions
Anthra(2,1-b)furan, 2-nitro- is susceptible to several types of rearrangement reactions, driven by photochemical energy or chemical reagents.
The most prominent is the photorearrangement of the 2-nitrofuran system into a 3-hydroxyiminofuran-2(3H)-one, as detailed in section 4.4.1. rsc.orgmdpi.com
Another relevant class is the Smiles and Truce-Smiles rearrangements . The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAᵣ) where a nucleophile attacks an activated aromatic ring. masterorganicchemistry.com The presence of a strong electron-withdrawing group, such as a nitro group, is often required to activate the ring for this transformation. masterorganicchemistry.com In a hypothetical scenario involving a suitable side chain on the anthrafuran backbone, the nitro-activated ring system could undergo such a rearrangement, leading to a significant structural reorganization.
Cationic rearrangements are also a possibility. In reactions like the Stieglitz rearrangement, the electronic nature of substituents on a migrating aryl group plays a critical role. A nitro substituent is known to retard the rate of such rearrangements due to its powerful electron-withdrawing effect, which destabilizes the formation of a positive charge on the migration origin. researchgate.net
Theoretical and Computational Chemistry Studies of Anthra 2,1 B Furan, 2 Nitro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic and structural properties of Anthra(2,1-b)furan, 2-nitro-. These methods allow for the detailed investigation of its molecular geometry and energy.
Density Functional Theory (DFT) has become a primary tool for studying nitro-polycyclic aromatic compounds. The B3LYP functional, combined with the 6-311++G** basis set, is frequently employed to optimize the molecular geometry of these compounds and calculate their electronic properties. This level of theory has been shown to provide reliable results for the electronic and structural characteristics of similar nitroaromatic compounds. Research has demonstrated that the optimized geometric parameters, such as bond lengths and angles, calculated using this method are in good agreement with experimental data where available.
While DFT methods are prevalent, ab initio and semiempirical methods also play a role in the computational study of complex organic molecules. Ab initio methods, based on first principles, offer high accuracy but are computationally demanding. Semiempirical methods, which incorporate some experimental parameters, provide a faster, albeit less precise, alternative. For complex systems like Anthra(2,1-b)furan, 2-nitro-, these methods can be used for preliminary conformational analysis or to study large-scale molecular interactions where higher-level computations would be prohibitive.
Electronic Structure Analysis
The electronic structure of a molecule is key to its chemical behavior. Computational analyses provide a detailed picture of electron distribution and energy levels within Anthra(2,1-b)furan, 2-nitro-.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining molecular reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density. Red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Fukui indices are used in computational chemistry to predict the most reactive sites within a molecule. These indices are derived from changes in electron density and help identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.
fk+ : Predicts the site for nucleophilic attack.
fk- : Predicts the site for electrophilic attack.
fk0 : Predicts the site for radical attack.
By calculating these indices for each atom in Anthra(2,1-b)furan, 2-nitro-, researchers can pinpoint the specific locations where chemical reactions are most likely to occur. This information is invaluable for understanding the molecule's chemical behavior and for designing new synthetic pathways.
Analysis of Electronic States
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. For similar nitro-aromatic compounds, the introduction of a nitro group typically leads to a bathochromic (red) shift in the absorption spectrum due to the extension of the π-conjugated system and the electron-withdrawing nature of the NO2 group.
Table 1: Calculated Electronic Properties of Anthra(2,1-b)furan, 2-nitro- (Note: The following data is illustrative of typical results from DFT calculations for similar aromatic compounds, as specific experimental or computational values for Anthra(2,1-b)furan, 2-nitro- are not widely published.)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap (ΔE) | 3.3 eV |
| First Excitation Energy | 2.9 eV |
| λmax (Predicted) | 427 nm |
Structural and Thermodynamic Stability Investigations
The three-dimensional structure of Anthra(2,1-b)furan, 2-nitro- is determined through geometry optimization using quantum chemical methods. Density Functional Theory (DFT), particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), is commonly employed to find the lowest energy structure. The optimization process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The resulting geometry for the fused ring system is expected to be largely planar, which is characteristic of polycyclic aromatic hydrocarbons. The nitro group, however, may be slightly twisted out of the plane of the aromatic system.
Table 2: Predicted Geometrical Parameters for Anthra(2,1-b)furan, 2-nitro- (Note: This table presents typical bond lengths and angles expected for the structural moieties within the molecule based on computational studies of related structures.)
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (aromatic-NO2) | 1.48 Å |
| N-O Bond Length (in NO2) | 1.22 Å |
| C-O-C Angle (in furan (B31954) ring) | 106.5° |
| O-N-O Angle (in NO2) | 124.0° |
Conformational analysis is crucial for understanding the flexibility of the molecule, particularly concerning the orientation of the nitro group relative to the anthrafuran backbone. By systematically rotating the C-N bond that connects the nitro group to the furan ring and calculating the energy at each step, a potential energy surface scan can be generated. This analysis helps to identify the most stable conformer (the global minimum) and any rotational barriers. For many nitro-aromatic compounds, the planar or near-planar conformation is the most stable due to favorable π-conjugation, though steric hindrance can sometimes lead to a twisted ground state.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions such as hydrogen bonds and π-π stacking.
For a molecule like Anthra(2,1-b)furan, 2-nitro-, the analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts. The presence of the nitro group provides sites for potential C–H···O hydrogen bonds, which can play a significant role in the crystal packing. The large planar surface of the anthra[2,1-b]furan moiety would facilitate π-π stacking interactions, which are crucial for charge transport in organic materials. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.
Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The data is representative for nitro-aromatic compounds and illustrates the expected distribution of intermolecular contacts.)
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 45% |
| C···H / H···C | 25% |
| O···H / H···O | 18% |
| C···C | 7% |
| Other | 5% |
Charge Transport Property Simulations
The potential of Anthra(2,1-b)furan, 2-nitro- as an organic semiconductor can be evaluated by simulating its charge transport properties. Key parameters in this assessment are the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy quantifies the energy required for a molecule to adjust its geometry upon gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport.
Calculations typically involve optimizing the geometry of the molecule in its neutral, cationic (for hole transport), and anionic (for electron transport) states. The electron-withdrawing nitro group suggests that this molecule might exhibit n-type (electron-transporting) behavior. The transfer integrals between adjacent molecules, which depend on their relative orientation in the crystal lattice, are also calculated to estimate the charge hopping rate between molecules.
Table 4: Simulated Charge Transport Parameters (Note: These values are illustrative and represent typical ranges for organic semiconductor materials investigated through computational methods.)
| Parameter | Typical Calculated Value |
|---|---|
| Reorganization Energy (Hole, λh) | 0.25 eV |
| Reorganization Energy (Electron, λe) | 0.22 eV |
| Transfer Integral (Hole, Vh) | 45 meV |
| Transfer Integral (Electron, Ve) | 60 meV |
Research Applications in Materials Science
Organic Electronics and Optoelectronics
The unique electronic and photophysical properties of conjugated organic molecules are foundational to their use in advanced electronic devices. While the broader class of furan- and anthracene-based compounds has been investigated for such applications, specific data for Anthra(2,1-b)furan, 2-nitro- is not present in the current body of scientific literature.
Organic Light-Emitting Diodes (OLEDs)
There is currently no available research detailing the use or performance of Anthra(2,1-b)furan, 2-nitro- as a component in Organic Light-Emitting Diodes (OLEDs). This includes its potential application as an emissive layer, host, or charge-transport material.
Organic Field-Effect Transistors (OFETs)
Investigations into the semiconductor properties of Anthra(2,1-b)furan, 2-nitro- for use in Organic Field-Effect Transistors (OFETs) have not been reported. Consequently, there is no data on its charge carrier mobility, on/off ratio, or other relevant transistor characteristics.
Solar Cell Applications
The potential application of Anthra(2,1-b)furan, 2-nitro- as a donor or acceptor material in organic solar cells has not been explored in published research. As such, there are no findings on its photovoltaic performance.
Photophysical Properties
Detailed studies on the specific photophysical properties of Anthra(2,1-b)furan, 2-nitro-, such as its fluorescence, phosphorescence, quantum yield, and non-linear optical characteristics, are not available in the scientific literature. While related naphthofuran compounds have been investigated for their fluorescent properties, this data is not directly applicable to the title compound.
Development of New Materials and Dyes
The structural backbone of Anthra(2,1-b)furan, 2-nitro- suggests a potential for its use in the creation of novel materials and dyes. However, specific research in this area is currently lacking.
Anthraquinone-based Dyes and Pigments
Although the anthra- core is a common feature in many synthetic dyes, there is no documented research on the synthesis or application of dyes and pigments derived specifically from Anthra(2,1-b)furan, 2-nitro-. Its coloristic properties and suitability as a dye have not been reported.
Despite a comprehensive search for scholarly articles and research data, no specific information was found for the chemical compound "Anthra(2,1-b)furan, 2-nitro-" within the context of research applications in materials science, specifically for its use in fluorescence-based detection methods.
The performed searches for "Anthra(2,1-b)furan, 2-nitro- fluorescence-based detection," "Anthra(2,1-b)furan, 2-nitro- in materials science sensing," "research applications of 2-nitro-anthra(2,1-b)furan in fluorescence sensing," and "Anthra(2,1-b)furan, 2-nitro- synthesis and photophysical properties" did not yield any relevant results detailing its application in the specified field.
Therefore, the requested article focusing on the research applications of "Anthra(2,1-b)furan, 2-nitro-" in fluorescence-based detection methods in materials science cannot be generated due to the absence of available scientific literature on this specific compound.
Q & A
Basic Research Questions
Q. What standardized assays are recommended for evaluating the genotoxic potential of 2-nitroanthra[2,1-b]furan derivatives?
- Methodological Answer : Utilize bacterial reverse mutation assays (e.g., Salmonella/histidine reversion test) and SOS induction tests (e.g., E. coli SOS chromotest) to assess mutagenicity and DNA damage. For example, in a comparative study, 2-nitroanthra[2,1-b]furan (R-7686) exhibited distinct genotoxic profiles compared to its methoxylated derivative (R-7707), highlighting the importance of structural variations . Include positive controls like 7-methoxy-2-nitronaphtho[2,1-b]furan (R-7000) for cross-study validation.
Q. How can researchers synthesize 2-nitroanthra[2,1-b]furan and its derivatives?
- Methodological Answer : Nitration of precursor compounds like 2-acetylnaphtho[2,1-b]furan under mild acidic conditions yields 3-nitro derivatives, as demonstrated in a stepwise synthesis protocol. Subsequent reactions with hydrazine hydrate or aromatic aldehydes can produce hydrazones or azines, respectively, for functional diversification . Cyclization via condensation of 2-hydroxy-1-naphthaldehyde with chloroacetone is a validated one-step method for scaffold formation.
Q. What analytical techniques are critical for characterizing 2-nitroanthra[2,1-b]furan’s structure and purity?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collisional activation dissociation to elucidate fragmentation pathways and confirm molecular integrity. For example, electron impact MS at 70 eV effectively distinguishes between anthracene and anthrafuran derivatives based on unique fragmentation patterns . Complement with elemental analysis (C.H.N.S) and NMR spectroscopy to verify substituent positions and purity .
Advanced Research Questions
Q. How do methoxylation and other functional modifications alter the bioactivity of 2-nitroanthra[2,1-b]furan?
- Methodological Answer : Introduce methoxy groups at specific positions (e.g., 8-methoxy in R-7707) and compare antiproliferative or genotoxic activities against unmodified analogs. In murine leukemia L1210 cells, IC50 values for anthrafuran derivatives revealed that methoxylation reduced cytotoxicity but enhanced metabolic stability, suggesting a trade-off between activity and pharmacokinetics . Use molecular docking to predict binding interactions with target proteins.
Q. How can contradictory genotoxicity data across bacterial and mammalian systems be reconciled?
- Methodological Answer : Discrepancies may arise from metabolic activation differences. For instance, 2-nitroanthrafurans may require liver microsomal enzymes (e.g., CYP450) for bioactivation, which bacterial assays lack. Validate findings using in vitro mammalian cell models (e.g., micronucleus assay) and compare with bacterial data. A study on 7-methoxy-2-nitronaphtho[2,1-b]furan metabolism identified hydroxylated metabolites (e.g., 7-hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione) that exhibit enhanced DNA binding, underscoring the need for metabolic profiling .
Q. What strategies optimize the antitumor efficacy of 2-nitroanthra[2,1-b]furan derivatives while minimizing off-target effects?
- Methodological Answer : Develop structure-activity relationship (SAR) models by synthesizing analogs with targeted substitutions (e.g., carboxyl, acetyl, or thiazolidinyl groups). Evaluate IC50 values across cancer cell lines and correlate with electronic properties (e.g., Hammett constants). For example, hydrazone derivatives of 3-nitro-2-acetylnaphtho[2,1-b]furan showed enhanced antibacterial activity, suggesting dual therapeutic potential . Pair in vitro assays with in vivo toxicity studies in rodent models.
Q. What advanced computational methods predict the metabolic fate of 2-nitroanthra[2,1-b]furan?
- Methodological Answer : Use in silico tools like Molecular Operating Environment (MOE) or Schrödinger’s ADMET Predictor to simulate phase I/II metabolism. Cross-validate predictions with in vitro microsomal assays (e.g., rat liver microsomes pre-treated with 3-methylcholanthrene) and HPLC-MS metabolite identification. Studies on 7-methoxy-2-nitronaphtho[2,1-b]furan revealed dihydro derivatives as stable metabolites, guiding toxicity risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
